Hexaphenylcyclotrisiloxane
Overview
Description
Hexaphenylcyclotrisiloxane is an organosilicon compound with the chemical formula C36H30O3Si3 . It is characterized by a cyclic structure consisting of three silicon atoms, each bonded to two oxygen atoms and two phenyl groups. This compound is known for its stability, low toxicity, and unique chemical properties, making it valuable in various scientific and industrial applications .
Preparation Methods
Hexaphenylcyclotrisiloxane can be synthesized through several methods:
Condensation Reaction: One common method involves the condensation of diphenylsilanediol in the presence of a base catalyst.
Hydrolysis of Diphenyldichlorosilane: Another method involves the hydrolysis of diphenyldichlorosilane, followed by cyclization to form the desired compound.
Industrial production typically involves optimizing these methods to achieve high yields and purity, often using specialized catalysts and controlled reaction conditions .
Chemical Reactions Analysis
Hexaphenylcyclotrisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of silanol groups.
Substitution: It can participate in substitution reactions where phenyl groups are replaced by other functional groups, often using reagents like halogens or organometallic compounds.
Cross-Coupling Reactions: This compound is used as a cross-coupling reagent in palladium-catalyzed reactions with aryl halides, forming new carbon-silicon bonds.
The major products formed from these reactions depend on the specific reagents and conditions used, but they often include various substituted siloxanes and silanols.
Scientific Research Applications
Hexaphenylcyclotrisiloxane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic reactions.
Biology: Its stability and low toxicity make it suitable for use in biological studies, particularly in the development of biomaterials.
Medicine: Research is ongoing into its potential use in drug delivery systems and as a component of medical devices.
Industry: This compound is used in the production of high-performance polymers, coatings, and adhesives due to its excellent thermal and chemical stability
Mechanism of Action
The mechanism by which hexaphenylcyclotrisiloxane exerts its effects is primarily through its ability to form stable silicon-oxygen bonds. This stability allows it to act as a cross-linking agent in polymers and as a catalyst in various chemical reactions. The molecular targets and pathways involved often include interactions with other silicon-containing compounds and organic molecules, facilitating the formation of complex structures .
Comparison with Similar Compounds
Hexaphenylcyclotrisiloxane is unique among similar compounds due to its high thermal stability and resistance to hydrolysis. Similar compounds include:
Octaphenylcyclotetrasiloxane: This compound has a similar structure but contains four silicon atoms in the ring.
Tetraphenylcyclotetrasiloxane: Another related compound with four silicon atoms, known for its use in high-temperature applications.
These compounds share some properties with this compound but differ in their specific applications and stability profiles.
Properties
IUPAC Name |
2,2,4,4,6,6-hexakis-phenyl-1,3,5,2,4,6-trioxatrisilinane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H30O3Si3/c1-7-19-31(20-8-1)40(32-21-9-2-10-22-32)37-41(33-23-11-3-12-24-33,34-25-13-4-14-26-34)39-42(38-40,35-27-15-5-16-28-35)36-29-17-6-18-30-36/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCYDUTCMKSROID-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si]2(O[Si](O[Si](O2)(C3=CC=CC=C3)C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=CC=C6)C7=CC=CC=C7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H30O3Si3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
76528-18-2 | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl-, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=76528-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID4060151 | |
Record name | Hexaphenylcyclotrisiloxane | |
Source | EPA DSSTox | |
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Molecular Weight |
594.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White crystalline solid; [Alfa Aesar MSDS] | |
Record name | Hexaphenylcyclotrisiloxane | |
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CAS No. |
512-63-0 | |
Record name | 2,2,4,4,6,6-Hexaphenylcyclotrisiloxane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512-63-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000512630 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexaphenylcyclotrisiloxane | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127080 | |
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Record name | Cyclotrisiloxane, 2,2,4,4,6,6-hexaphenyl- | |
Source | EPA Chemicals under the TSCA | |
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Record name | Hexaphenylcyclotrisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4060151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexaphenylcyclotrisiloxane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.406 | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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